molecular formula C2H3KLiO5P B1599378 Lithium potassium acetyl phosphate CAS No. 94249-01-1

Lithium potassium acetyl phosphate

Cat. No.: B1599378
CAS No.: 94249-01-1
M. Wt: 184.1 g/mol
InChI Key: RLQMPLKXFIXRCV-UHFFFAOYSA-L
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Description

Acetyl phosphate (lithium potassium) is an organometallic compound with the chemical formula CH₃COOP(O)(OK)(OLi). It is commonly used as a high-energy phosphate donor in various biochemical and physiological processes. This compound is known for its role in protein phosphorylation reactions and is often utilized in scientific research for its unique properties .

Mechanism of Action

Target of Action

Lithium potassium acetyl phosphate primarily targets phosphotransacetylase , an enzyme involved in various biochemical reactions . This enzyme plays a crucial role in the transfer of acetyl groups, thereby influencing the metabolic processes within the cell .

Mode of Action

The compound interacts with its target, phosphotransacetylase, by serving as a substrate . It participates in the enzymatic reactions catalyzed by phosphotransacetylase, leading to the transfer of acetyl groups . This interaction results in changes in the metabolic processes within the cell .

Biochemical Pathways

This compound is involved in taurine and hypotaurine metabolism as well as pyruvate metabolism . It is generated from sulfoacetaldehyde and is converted to acetyl-CoA and acetate via phosphate acetyltransferase and acetate kinase respectively . It also serves as an intermediate in pyruvate metabolism .

Pharmacokinetics

Its solubility in water (25 mg/ml) suggests that it may have good bioavailability

Result of Action

The action of this compound results in the production of acetyl groups, which are crucial for various metabolic processes . By serving as a substrate for phosphotransacetylase, it influences the activity of this enzyme and thereby affects the metabolic pathways in which it is involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be −20°C , suggesting that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

Lithium potassium acetyl phosphate plays a crucial role in biochemical reactions as a source of acetyl phosphate. Acetyl phosphate can replace inorganic oligophosphates in phosphatase-catalyzed transphosphorylation, reducing the formation of inorganic monophosphate by-products . This compound interacts with various enzymes, including phosphotransacetylase, which catalyzes the transfer of the acetyl group from acetyl phosphate to coenzyme A, forming acetyl-CoA . Additionally, it has been used as a substrate for CpxR, a transcription factor, in x-ray crystallography studies to obtain the phosphorylated form of the CpxR receiver domain .

Cellular Effects

This compound influences various cellular processes by serving as a source of acetyl phosphate. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, acetyl phosphate generated from this compound can be converted into acetyl-CoA, a key precursor in central carbon metabolism . This conversion plays a significant role in cellular energy production and biosynthetic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a phosphoryl group donor. It participates in protein phosphorylation reactions, where it donates a phosphate group to specific proteins, altering their activity and function . This compound can also act as an intermediate in pyruvate metabolism, where it is converted to acetyl-CoA and acetate via phosphate acetyltransferase and acetate kinase, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at temperatures below -20°C and has a melting point above 300°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as skin and eye irritation . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as a source of acetyl phosphate, which can be converted into acetyl-CoA, a central molecule in metabolism . This conversion is catalyzed by enzymes such as phosphate acetyltransferase and acetate kinase . The compound’s involvement in these pathways influences metabolic flux and metabolite levels, contributing to cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl phosphate (lithium potassium) can be synthesized through the reaction of acetyl phosphate with lithium and potassium salts. One common method involves reacting acetyl phosphate with lithium chloride and potassium chloride under controlled conditions. The reaction mixture is then subjected to crystallization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of acetyl phosphate (lithium potassium) typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl phosphate (lithium potassium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving acetyl phosphate (lithium potassium) include enzymes such as phosphotransacetylase and choline acetyltransferase. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .

Major Products Formed

The major products formed from reactions involving acetyl phosphate (lithium potassium) include phosphorylated proteins and various phosphate monoesters. These products are essential in numerous biochemical pathways and cellular processes .

Scientific Research Applications

Acetyl phosphate (lithium potassium) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Acetyl phosphate (sodium): Another high-energy phosphate donor with similar properties but different cationic components.

    Acetyl phosphate (calcium): Used in similar biochemical applications but with distinct solubility and reactivity characteristics.

Uniqueness

Acetyl phosphate (lithium potassium) is unique due to its specific combination of lithium and potassium ions, which confer distinct solubility and reactivity properties. This makes it particularly suitable for certain biochemical and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

lithium;potassium;acetyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQMPLKXFIXRCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)OP(=O)([O-])[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KLiO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915877
Record name Lithium potassium acetyl phosphate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94249-01-1
Record name Lithium potassium acetyl phosphate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl dihydrogen phosphate, lithium potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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